molecular formula C19H23BrClNO B1374493 4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1220029-92-4

4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride

Cat. No.: B1374493
CAS No.: 1220029-92-4
M. Wt: 396.7 g/mol
InChI Key: RNNXEFLXCZSPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The compound this compound possesses a well-defined chemical identity characterized by multiple naming conventions and standardized identification codes. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-[2-(4-bromo-2-phenylphenoxy)ethyl]piperidine;hydrochloride, which precisely describes the molecular architecture and functional group arrangements. The Chemical Abstracts Service has assigned this compound the registry number 1220029-92-4, providing a unique identifier for chemical databases and regulatory documentation.

The molecular formula C19H23BrClNO accurately represents the elemental composition, indicating the presence of nineteen carbon atoms, twenty-three hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight has been determined to be 396.7 grams per mole, reflecting the substantial molecular mass contributed by the bromine substituent and the overall structural complexity. The compound exists as a hydrochloride salt form, which enhances its solubility characteristics and stability profile compared to the free base form.

The Simplified Molecular Input Line Entry System representation BrC1=CC=C(OCCC2CCNCC2)C(C3=CC=CC=C3)=C1.[H]Cl provides a linear notation that captures the complete structural information in a computer-readable format. This notation clearly delineates the bromine substitution pattern on the biphenyl system, the ether linkage, the ethyl bridge, and the piperidine ring connectivity. The compound's structural complexity is further reflected in its systematic classification as a halogenated biphenyl ether derivative with piperidine functionality.

Chemical Property Value Reference
Chemical Abstracts Service Number 1220029-92-4
Molecular Formula C19H23BrClNO
Molecular Weight 396.7 g/mol
International Union of Pure and Applied Chemistry Name 4-[2-(4-bromo-2-phenylphenoxy)ethyl]piperidine;hydrochloride
Simplified Molecular Input Line Entry System BrC1=CC=C(OCCC2CCNCC2)C(C3=CC=CC=C3)=C1.[H]Cl

Historical Development and Discovery

The historical development of this compound reflects the broader evolution of medicinal chemistry research focused on biphenyl derivatives and piperidine-containing compounds. While specific documentation of the initial synthesis and discovery timeline for this particular compound remains limited in the available literature, its structural characteristics suggest development within the context of modern pharmaceutical research programs targeting specific biological receptors and enzymatic pathways. The compound appears to have been synthesized as part of systematic structure-activity relationship studies aimed at optimizing biological activity through careful modification of core molecular scaffolds.

The development of this compound likely emerged from established synthetic methodologies for constructing biphenyl ether systems combined with well-characterized piperidine chemistry protocols. The presence of the brominated biphenyl moiety suggests intentional halogenation strategies designed to modulate biological activity, pharmacokinetic properties, or synthetic accessibility. Such approaches have become increasingly common in medicinal chemistry as researchers seek to fine-tune molecular properties through strategic halogen incorporation.

Contemporary research databases indicate that this compound has been catalogued and made available through specialized chemical suppliers, suggesting its recognition as a valuable research tool or synthetic intermediate. The assignment of a Chemical Abstracts Service registry number and inclusion in commercial chemical catalogues indicates formal recognition within the broader chemical research community. The compound's availability through multiple suppliers suggests sustained research interest and potential applications that warrant continued investigation and development.

Academic Significance in Medicinal Chemistry

The academic significance of this compound in medicinal chemistry stems from its structural relationship to bioactive compounds currently under investigation for neurological applications. Recent research has demonstrated that structurally related piperidine derivatives containing aromatic ether linkages exhibit significant potential as histamine H3 receptor antagonists and cholinesterase inhibitors, properties that are of considerable interest for the treatment of neurodegenerative diseases. The specific structural features present in this compound, including the brominated biphenyl system and the piperidine ether arrangement, position it within a class of molecules being actively investigated for multitarget therapeutic applications.

Studies of closely related compounds have revealed that modifications to the aromatic substitution pattern and linker length can significantly impact biological activity profiles. The presence of the bromine substituent at the 5-position of the biphenyl system represents a strategic structural modification that may influence receptor binding affinity, selectivity, and pharmacokinetic properties. Research has shown that compounds containing similar structural motifs demonstrate nanomolar affinity for histamine H3 receptors while simultaneously exhibiting micromolar inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes.

The compound's significance extends beyond its potential direct therapeutic applications to include its value as a synthetic intermediate and research tool for structure-activity relationship studies. The modular nature of its structure, with distinct aromatic, ether, alkyl, and heterocyclic components, provides multiple sites for chemical modification and optimization. This structural versatility makes it an attractive starting point for medicinal chemists seeking to develop improved therapeutic agents through systematic molecular modification.

Research Application Structural Feature Biological Significance
Histamine H3 Receptor Studies Brominated Biphenyl System Enhanced receptor binding affinity
Cholinesterase Inhibition Research Piperidine Ether Linkage Enzyme active site interaction
Structure-Activity Relationship Studies Modular Architecture Multiple modification sites
Neurodegenerative Disease Research Multitarget Design Combined therapeutic mechanisms

The growing interest in multitarget-directed ligands for treating complex neurodegenerative conditions has elevated the importance of compounds like this compound within academic research circles. These compounds represent a strategic approach to addressing the multifactorial nature of diseases such as Alzheimer's disease, where simultaneous modulation of multiple biological targets may provide superior therapeutic outcomes compared to single-target approaches. The continued investigation of this compound class reflects the evolving paradigm in medicinal chemistry toward more sophisticated, systems-based therapeutic strategies.

Properties

IUPAC Name

4-[2-(4-bromo-2-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO.ClH/c20-17-6-7-19(18(14-17)16-4-2-1-3-5-16)22-13-10-15-8-11-21-12-9-15;/h1-7,14-15,21H,8-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNXEFLXCZSPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 5-Bromo[1,1'-biphenyl]-2-yl Ether Intermediate

  • Starting materials:

    • 5-Bromo-2-hydroxybiphenyl or a suitable brominated biphenyl phenol derivative
    • 2-bromoethyl piperidine or a protected piperidine derivative
  • Reaction type: Nucleophilic substitution to form the ether bond

  • Conditions:
    • Base-mediated reaction (e.g., potassium carbonate or sodium hydride) to deprotonate the phenol group
    • Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution
    • Controlled temperature (typically 60–90°C) to optimize yield and minimize side reactions

Coupling with Piperidine and Formation of Hydrochloride Salt

  • Piperidine introduction:

    • The piperidine nitrogen can be introduced either as a free base or as a protected amine, followed by deprotection
    • The nucleophilic nitrogen attacks the electrophilic carbon of the 2-bromoethyl group attached to the biphenyl ether intermediate
  • Hydrochloride salt formation:

    • Treatment of the free base compound with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate)
    • Precipitation or crystallization of the hydrochloride salt to enhance purity and solubility

Detailed Reaction Conditions and Yields

Step Reaction Key Reagents & Conditions Yield (%) Notes
1 Formation of 5-Bromo[1,1'-biphenyl]-2-yl ether 5-Bromo-2-hydroxybiphenyl + 2-bromoethyl piperidine, K2CO3, DMF, 80°C, 12 h 75-85 Base-mediated nucleophilic substitution; solvent choice critical
2 Coupling with piperidine (if not introduced in step 1) Piperidine, solvent (e.g., acetonitrile), reflux, 6 h 80-90 May involve protection/deprotection steps
3 Hydrochloride salt formation HCl in ethanol, room temp, 2 h >95 Crystallization enhances purity

Note: Yields may vary depending on scale, purity of reagents, and specific laboratory protocols.

Research Findings and Optimization Insights

  • Solvent effects: Polar aprotic solvents such as DMF and DMSO significantly improve the nucleophilic substitution efficiency for ether bond formation compared to less polar solvents.
  • Base selection: Potassium carbonate is preferred for its mildness and effectiveness in deprotonating phenols without causing side reactions.
  • Temperature control: Maintaining moderate temperatures (around 80°C) balances reaction rate and minimizes by-product formation.
  • Purification: The hydrochloride salt form allows for straightforward purification by crystallization, improving compound stability and handling.
  • Functional group stability: The bromine substituent on the biphenyl ring remains intact under these conditions, preserving the compound's pharmacological potential.

Comparative Table of Related Compounds and Their Preparation

Compound Name Key Structural Feature Preparation Highlights Pharmacological Relevance
4-(4-Bromophenyl)piperidine Piperidine ring with bromine on phenyl Direct substitution on bromophenyl Analgesic properties
4-(Biphenyl-4-yloxy)piperidine Ether linkage with biphenyl Similar nucleophilic substitution Anti-inflammatory potential
This compound Brominated biphenyl ether linked to piperidine Multi-step synthesis with ether formation and salt conversion Neuroprotective and CNS activity potential

Chemical Reactions Analysis

Types of Reactions

4-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The biphenyl structure can be oxidized to form quinones.

    Reduction: The bromine substituent can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups via nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Biphenyl quinones.

    Reduction: 4-{2-[(1,1’-Biphenyl-2-yl)oxy]-ethyl}piperidine hydrochloride.

    Substitution: 4-{2-[(5-Methoxy[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride.

Scientific Research Applications

4-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, the piperidine ring may interact with protein receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound’s key structural differentiator is the 5-bromo[1,1'-biphenyl]-2-yl group. Comparisons with analogous piperidine derivatives highlight variations in aromatic substituents, linker chains, and halogen placement:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Differences Reference
Target Compound 5-Bromo[1,1'-biphenyl]-2-yl, ethyloxy linker C₁₉H₂₁BrClNO 402.74 g/mol Biphenyl core with bromine at position 5
2-[2-(2-Bromo-4-sec-butylphenoxy)ethyl]piperidine HCl 2-Bromo-4-sec-butylphenoxy, ethyloxy linker C₁₈H₂₇BrClNO 400.78 g/mol sec-butyl substituent; bromine at position 2
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl 4-Bromo-2-isopropylphenoxy, ethyloxy linker C₁₆H₂₃BrClNO 376.72 g/mol Isopropyl group; bromine at position 4
2-(4-Bromo-phenyl)-piperidine HCl 4-Bromophenyl directly attached to piperidine C₁₁H₁₅BrClN 276.60 g/mol No ethyloxy linker; simpler aromatic substituent
5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine HCl Pyridine core with bromine, ethoxy-piperidine linker C₁₂H₁₈BrClN₂O 321.64 g/mol Pyridine instead of biphenyl; different linker

Physicochemical Properties

  • Lipophilicity : The biphenyl group in the target compound likely increases logP compared to analogs with smaller aromatic substituents (e.g., 2-(4-bromo-phenyl)-piperidine HCl). Bulkier groups like isopropyl or sec-butyl (as in ) may further enhance lipophilicity, impacting membrane permeability.
  • Solubility : Hydrochloride salts generally improve aqueous solubility. However, the biphenyl system’s hydrophobicity may reduce solubility relative to pyridine-containing analogs (e.g., ).

Pharmacological Activity (Inferred from Analogs)

  • CNS Targeting : Piperidine derivatives are often explored for CNS applications due to their ability to cross the blood-brain barrier. The ethyloxy linker in the target compound may facilitate interactions with amine receptors (e.g., serotonin or dopamine transporters) .
  • Antimicrobial Potential: Brominated aromatic systems, as seen in and , have demonstrated antimicrobial activity in related compounds, though direct evidence for the target molecule is absent .

Key Research Findings and Data Gaps

  • Structural Optimization : Compounds with para-bromo substitution (e.g., ) show simpler synthesis routes but lower molecular complexity compared to the target’s biphenyl system.
  • Safety Profile : Analogous compounds (e.g., ) require stringent handling per GHS guidelines due to respiratory and dermal hazards, implying similar precautions for the target compound .

Biological Activity

4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological profile, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H20BrClN2O
  • Molecular Weight : 357.7 g/mol
  • CAS Number : 1219979-41-5

This compound features a piperidine core substituted with a bromo-biphenyl moiety, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. Research indicates that it may function as a modulator of various signaling pathways, particularly those involving neurotransmitter systems.

Key Biological Targets:

  • Dopamine Receptors : Preliminary studies suggest that the compound may exhibit selective agonistic activity towards certain dopamine receptor subtypes, potentially influencing dopaminergic signaling pathways.
  • TLR7 and TLR8 Agonism : Similar compounds have shown activity as Toll-like receptor (TLR) agonists, which play crucial roles in immune response modulation .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeEC50 (µM)Reference
TLR7 AgonismHEK293-hTLR7 NFκB Reporter59
Dopamine Receptorβ-arrestin Recruitment AssayTBD
Cytokine ProductionPBMC ActivationMEC: TBD

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.

  • Study on TLR Agonists :
    • A study investigated the structure-activity relationship (SAR) of various oxoadenine derivatives, revealing that modifications to the piperidine structure can enhance TLR7/8 activation. The findings suggest that similar substitutions on the biphenyl moiety might enhance efficacy in immune modulation .
  • Dopaminergic Activity Assessment :
    • Research focusing on small molecule inhibitors targeting dopamine receptors demonstrated that structural modifications significantly impact receptor selectivity and activity. The implications for therapeutic applications in neuropsychiatric disorders are noteworthy .

Discussion

The biological activity of this compound suggests promising avenues for therapeutic development, particularly in modulating immune responses and dopaminergic signaling. Further investigations are warranted to elucidate its full pharmacological profile and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key structural features of 4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride, and how are they characterized?

  • Answer : The compound features a piperidine ring substituted with an ethoxy-linked 5-bromo-1,1'-biphenyl group. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., biphenyl protons at δ 7.2–7.8 ppm, piperidine protons at δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly halogen bonding between bromine and adjacent groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₃BrClNO: 432.04) .

Q. What established synthetic routes are available for this compound, and what are their respective yields?

  • Answer : Synthesis typically involves:

Nucleophilic Substitution : Reaction of 5-bromo-1,1'-biphenyl-2-ol with 2-chloroethylpiperidine in the presence of NaH (yield: ~70%) .

Hydrochloride Salt Formation : Neutralization with HCl gas in anhydrous ethanol (yield: >95%) .

  • Key Table :
StepReagents/ConditionsYield
Biphenyl couplingNaH, DMF, 80°C70%
Salt formationHCl gas, EtOH95%

Advanced Research Questions

Q. How can researchers optimize the demethylation step in bromophenoxy-piperidine derivatives to enhance yield and purity?

  • Answer : Demethylation of methoxy precursors (e.g., using BBr₃ in dichloromethane at 0°C to RT for 6 hours) achieves >85% yield . Optimization strategies include:

  • Temperature Control : Slow warming from 0°C to RT minimizes side reactions.
  • Solvent Choice : Anhydrous DCM prevents hydrolysis of BBr₃.
  • Workup : Quenching with ice-cold water stabilizes the hydroxyl intermediate .

Q. What methodologies resolve contradictions in reported biological activities of halogenated piperidine derivatives?

  • Answer : Contradictions (e.g., variable receptor binding affinities) require:

  • Dose-Response Analysis : Validate activity thresholds using in vitro assays (e.g., radioligand binding with IC₅₀ calculations) .
  • Computational Docking : Compare binding poses in homology models (e.g., serotonin receptors vs. dopamine transporters) to explain selectivity .
  • Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out false negatives .

Q. How can computational methods improve reaction design for piperidine-based derivatives?

  • Answer : The ICReDD framework integrates:

  • Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for SN2 substitutions) .
  • Machine Learning : Prioritize reaction conditions (e.g., solvent/base combinations) from historical data .
  • Feedback Loops : Experimental validation refines computational models (e.g., optimizing catalyst loading for Heck couplings) .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for halogenated piperidine salts?

  • Answer : Discrepancies arise from:

  • Counterion Effects : Hydrochloride vs. dihydrochloride salts (e.g., 4.2 mg/mL vs. 8.5 mg/mL in PBS) .
  • Crystallinity : Amorphous vs. crystalline forms (assessed via XRPD) exhibit differing solubility .
  • pH Dependency : Solubility increases in acidic buffers (pH 2.0) due to protonation of the piperidine nitrogen .

Methodological Best Practices

Q. What protocols ensure stability during long-term storage of piperidine hydrochloride derivatives?

  • Answer :

  • Storage Conditions : -20°C in amber vials under argon (prevents oxidation of the bromophenyl group) .
  • Stability Monitoring : HPLC-PDA every 6 months to detect degradation (e.g., dehydrohalogenation products) .
  • Lyophilization : For aqueous solutions, lyophilize with trehalose (5% w/v) to stabilize the hydrochloride salt .

Comparative Structural Analysis

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Answer :

  • Bromine vs. Chlorine : Bromine’s larger van der Waals radius enhances hydrophobic interactions (e.g., Ki = 12 nM vs. 45 nM for 5-HT₂A) .
  • Substitution Position : Para-bromo on biphenyl improves metabolic stability vs. ortho-substitution (t₁/₂ = 120 min vs. 60 min in liver microsomes) .
  • Key Table :
DerivativeTarget ReceptorKi (nM)
5-Bromo5-HT₂A12
5-Chloro5-HT₂A45

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.